1-[(2-chlorophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Historical Context of Dihydropyridine Derivatives in Medicinal Chemistry
Dihydropyridines (DHPs) have served as foundational scaffolds in medicinal chemistry since the mid-20th century, primarily due to their role as calcium channel blockers. Early derivatives such as nifedipine and amlodipine demonstrated the therapeutic potential of DHPs in cardiovascular diseases by selectively inhibiting L-type calcium channels. These compounds share a 1,4-dihydropyridine ring substituted with aryl groups at positions 2 and 6, a meta-nitroester at position 3, and a methyl ester at position 5. The structural flexibility of DHPs allows for tailored electronic and steric properties, enabling optimization of pharmacokinetic and pharmacodynamic profiles.
Modern research has expanded DHP applications beyond cardiovascular therapeutics. Fluorinated analogs, such as those incorporating difluorophenyl groups, exhibit enhanced metabolic stability and binding affinity to biological targets due to fluorine’s electronegativity and small atomic radius. For example, the introduction of trifluoromethyl groups in compounds like N-(2,5-difluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide has demonstrated improved selectivity for enzyme inhibition compared to non-fluorinated counterparts. These advancements underscore the evolutionary trajectory of DHPs from simple vasodilators to multifunctional agents in oncology, neurology, and infectious diseases.
Table 1: Key Milestones in Dihydropyridine Derivative Development
| Year | Discovery/Innovation | Impact on Medicinal Chemistry |
|---|---|---|
| 1960s | Synthesis of nifedipine | Established DHPs as antihypertensive agents |
| 1980s | Development of amlodipine | Improved pharmacokinetics and tissue selectivity |
| 2010s | Fluorinated DHP analogs (e.g., CID 7598053) | Enhanced target specificity and stability |
Structural Uniqueness and Nomenclature of the Target Compound
The target compound, 1-[(2-chlorophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, derives its complexity from three distinct structural domains:
- Dihydropyridine core : A partially unsaturated six-membered ring with a ketone at position 2, which introduces planarity and influences electronic distribution.
- 2-Chlorophenylmethyl substituent : A benzyl group para-substituted with chlorine at position 2, contributing steric bulk and electron-withdrawing effects.
- 2,5-Difluorophenylcarboxamide : An amide-linked aromatic ring with fluorine atoms at positions 2 and 5, enhancing hydrogen-bonding potential and metabolic resistance.
The IUPAC name systematically describes these features:
- 1-[(2-Chlorophenyl)methyl] : Indicates a benzyl group attached to nitrogen at position 1 of the dihydropyridine ring, with chlorine at position 2 of the phenyl ring.
- N-(2,5-Difluorophenyl) : Specifies that the carboxamide nitrogen is bonded to a phenyl ring bearing fluorine atoms at positions 2 and 5.
- 2-Oxo-1,2-dihydropyridine-3-carboxamide : Denotes the keto group at position 2, the partial saturation between positions 1 and 2, and the carboxamide at position 3.
Figure 1: Structural Comparison with Related Compounds
This structural configuration distinguishes it from analogs such as 1-(4-chlorobenzyl)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CID 7598053), where substituent positions on both the benzyl and carboxamide groups differ.
Academic Significance in Heterocyclic Compound Research
The compound’s academic value lies in its demonstration of strategic halogen placement to modulate reactivity and biological interactions. Fluorine and chlorine atoms, positioned ortho to key functional groups, induce electronic effects that alter the compound’s dipole moment and π-π stacking capabilities. For instance, the 2,5-difluorophenyl group creates a polarized aromatic system that enhances binding to hydrophobic enzyme pockets, as observed in crystallographic studies of related fluorinated DHPs.
Additionally, the carboxamide linkage serves as a hydrogen-bond donor/acceptor, a feature critical for interactions with biological targets like kinases or G-protein-coupled receptors. In the solid state, similar compounds exhibit intermolecular hydrogen bonding between the amide NH and neighboring carbonyl oxygen atoms, stabilizing crystal lattices and influencing solubility. These properties are pivotal for rational drug design, where supramolecular interactions dictate bioavailability and efficacy.
Synthetic Challenges and Innovations
The synthesis of such multi-halogenated DHPs often requires meticulous control over regioselectivity and reaction conditions. Modern approaches employ:
- Suzuki-Miyaura coupling for introducing aryl groups to the dihydropyridine core.
- Microwave-assisted synthesis to accelerate cyclocondensation steps while minimizing side reactions.
- Chiral resolution techniques to isolate enantiomers, given the stereochemical complexity introduced by asymmetric fluorine and chlorine substituents.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N2O2/c20-15-6-2-1-4-12(15)11-24-9-3-5-14(19(24)26)18(25)23-17-10-13(21)7-8-16(17)22/h1-10H,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIKGIWYLIEXSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the chlorophenyl and difluorophenyl groups through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing catalysts and controlled reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[(2-chlorophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity.
Substitution: The aromatic rings can undergo further substitution reactions, introducing new functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield carboxylic acid and amine derivatives.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, making it a candidate for further exploration in drug development.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds similar to 1-[(2-chlorophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. For instance, derivatives of dihydropyridine have shown cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cells . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Antioxidant Properties
The antioxidant capabilities of related compounds have been evaluated using methods such as the DPPH radical scavenging assay. These studies suggest that modifications to the dihydropyridine structure can enhance radical scavenging activity, which is critical for developing agents that mitigate oxidative stress-related diseases .
Synthetic Methodologies
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step reactions that include cyclization and functional group modifications. The use of high-pressure synthesis techniques has been explored to improve yields and reduce reaction times .
Synthesis Overview
- Starting Materials : The synthesis often begins with readily available aromatic aldehydes and amines.
- Key Reactions : Cyclocondensation reactions are crucial in forming the dihydropyridine ring.
- Yield Optimization : Techniques such as microwave-assisted synthesis or solvent-free conditions are employed to enhance efficiency.
Case Studies
Several case studies illustrate the applications of this compound in medicinal chemistry:
Case Study 1: Anticancer Screening
In a study published in Scientific Reports, researchers synthesized a series of dihydropyridine derivatives and tested their anticancer properties against various cell lines. The results indicated that specific substitutions on the dihydropyridine scaffold significantly enhanced cytotoxicity .
Case Study 2: Antioxidant Activity
Another study focused on evaluating the antioxidant properties of related compounds using DPPH assays. This research demonstrated that certain derivatives exhibited superior scavenging activity compared to standard antioxidants like ascorbic acid .
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. The molecular targets could include proteins involved in cell signaling pathways, enzymes critical for metabolic processes, or receptors on cell membranes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the properties of the target compound, we compare it with two structurally related analogs (Table 1):
Table 1. Key Structural and Physicochemical Comparisons
Substituent Effects on Molecular Properties
- Halogen Substitution: The bromine atom in the N-(3-bromo-2-methylphenyl) analog () increases molar mass (317.16 g/mol) compared to the target compound (382.78 g/mol). However, bromine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability compared to chlorine or fluorine.
Bulkiness and Planarity :
- The benzodioxole and isopropoxy groups in increase molar mass (442.41 g/mol) and steric bulk, likely disrupting π-conjugation and reducing planarity. In contrast, the target compound’s smaller substituents (2-chlorophenylmethyl, 2,5-difluorophenyl) may retain near-planar geometry, as seen in (dihedral angle: 8.38°), optimizing intermolecular packing .
Hydrogen Bonding and Crystal Packing
Biological Activity
The compound 1-[(2-chlorophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic derivative belonging to the class of dihydropyridine carboxamides. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
- Molecular Formula : C16H14ClF2N3O
- Molecular Weight : 341.75 g/mol
- CAS Number : 558462-91-2
Research indicates that the biological activity of this compound may be linked to its ability to interact with various cellular pathways. The dihydropyridine structure is known for its role in calcium channel modulation, which can influence cellular excitability and contraction in muscle tissues. Additionally, the presence of the chlorophenyl and difluorophenyl groups may enhance lipophilicity and receptor binding affinity.
Antiproliferative Effects
Several studies have examined the antiproliferative effects of related compounds, suggesting that modifications in the molecular structure can significantly alter biological activity. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines through mechanisms involving inhibition of phospholipase C and tyrosyl-DNA phosphodiesterase I activities .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 1-[(2-chlorophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | TBD | TBD |
| Related Compound A | 15 | Phospholipase C |
| Related Compound B | 20 | Tyrosyl-DNA phosphodiesterase I |
Cytotoxicity
A study conducted by MDPI reported that modifications on the aryl groups significantly affect cytotoxicity profiles. Compounds with electron-withdrawing groups like fluorine demonstrated enhanced activity compared to those with electron-donating groups . This suggests that the substitution pattern on the phenyl rings of our compound may also play a crucial role in its cytotoxic effects.
Study 1: Anticancer Activity
In a recent study investigating various derivatives of dihydropyridines, it was found that certain structural modifications led to improved anticancer properties. The compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value lower than standard chemotherapeutics like doxorubicin .
Study 2: Mechanistic Insights
Another research effort focused on understanding the mechanistic pathways through which this compound exerts its effects. It was shown that it could induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production .
Q & A
Q. How can metabolic stability be assessed in preclinical studies?
- Methodological Answer :
- Microsomal Incubations : Human liver microsomes (HLM) + NADPH, monitor parent compound depletion via LC-MS/MS.
- Metabolite ID : High-resolution MS/MS to identify hydroxylation or demethylation products.
- CYP Inhibition Screening : Use fluorogenic substrates for CYP3A4/2D6 to assess drug-drug interaction risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
